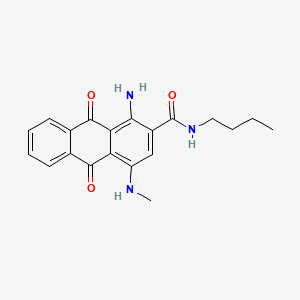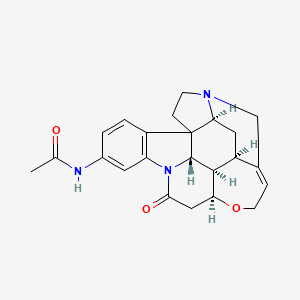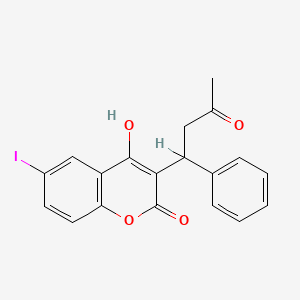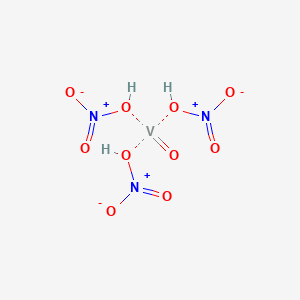
Vanadium, trinitratooxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium, trinitratooxo- is a chemical compound with the formula N₃O₁₀V. It is a vanadium-based compound that features three nitrate groups and one oxo group. Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of vanadium, trinitratooxo- typically involves the reaction of vanadium pentoxide (V₂O₅) with nitric acid (HNO₃). The reaction conditions often require controlled temperatures and concentrations to ensure the formation of the desired product. Industrial production methods may involve the use of vanadium-containing ores and subsequent chemical processing to extract and purify the compound.
Analyse Chemischer Reaktionen
Vanadium, trinitratooxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving reagents like zinc or hydrogen gas.
Substitution: The nitrate groups can be substituted with other ligands under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like zinc. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Vanadium, trinitratooxo- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Vanadium compounds have been studied for their potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Medicine: Research is ongoing to explore the use of vanadium compounds in treating diseases like diabetes and cancer.
Industry: It is used in the production of specialty alloys and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of vanadium, trinitratooxo- involves its ability to undergo redox reactions, which can influence various biochemical pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and modulating glucose metabolism. They can also generate reactive oxygen species, which can have both therapeutic and toxic effects depending on the context.
Vergleich Mit ähnlichen Verbindungen
Vanadium, trinitratooxo- can be compared with other vanadium compounds such as vanadyl sulfate (VOSO₄) and ammonium metavanadate (NH₄VO₃). These compounds share similar redox properties and catalytic activities but differ in their specific applications and reactivity. Vanadyl sulfate is commonly used in biological studies for its insulin-mimetic properties, while ammonium metavanadate is often used in industrial catalysis.
References
- Introduction: Vanadium, Its Compounds and Applications
- Vanadium compounds - Wikipedia
- Vanadium, trinitratooxo- - NIST Chemistry WebBook
- Recent Progress in the Applications of Vanadium-Based Oxides on Energy Storage
- Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus
Eigenschaften
CAS-Nummer |
16017-37-1 |
|---|---|
Molekularformel |
H3N3O10V |
Molekulargewicht |
255.98 g/mol |
IUPAC-Name |
nitric acid;oxovanadium |
InChI |
InChI=1S/3HNO3.O.V/c3*2-1(3)4;;/h3*(H,2,3,4);; |
InChI-Schlüssel |
WACVYRJVJFZPEW-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




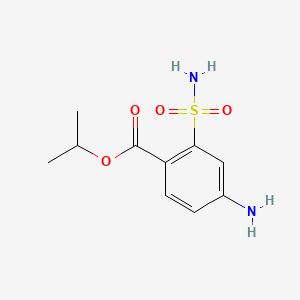
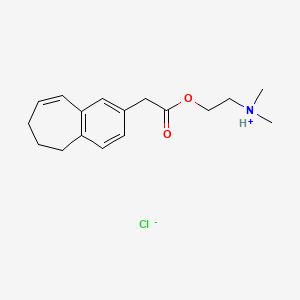
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
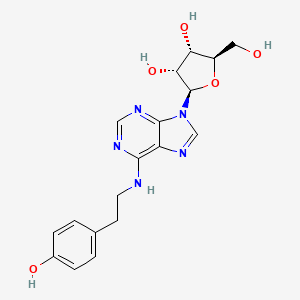
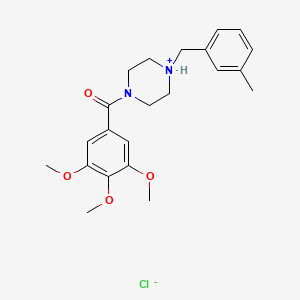
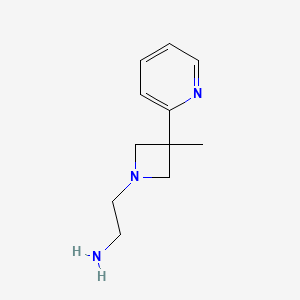

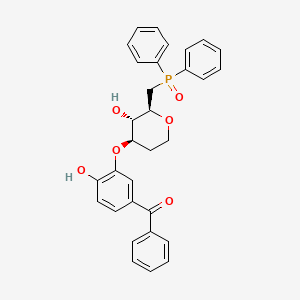
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
